2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile
Overview
Description
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is a useful research compound. Its molecular formula is C10H4ClFN2 and its molecular weight is 206.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Drug Precursors
Compounds with similar structural motifs to 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile are often explored in organic synthesis for the development of pharmaceuticals and advanced materials. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, involves cross-coupling reactions that could share mechanistic similarities with reactions involving this compound (Qiu et al., 2009). Such compounds can serve as intermediates in synthesizing non-steroidal anti-inflammatory drugs and other pharmacologically active molecules.
Chemosensors and Fluorophores
The structure of this compound suggests potential applications in the development of chemosensors, given its aromatic system that could interact with various analytes. Research on DFP-based compounds for detecting metal ions, anions, and neutral molecules demonstrates the versatility of fluorophoric platforms in sensing applications, which could be relevant to exploring the uses of this compound (Roy, 2021).
Environmental and Health Safety Studies
Understanding the environmental persistence and potential health impacts of chemical compounds is crucial. Studies on compounds like FTY720 and PFASs, which share structural features such as aromatic rings and halogenation with this compound, highlight the importance of assessing the environmental fate and toxicological effects of such compounds (Zhang et al., 2013); (Wang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYEOYUVVJRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352544 | |
Record name | 2-Chloro-6-fluorobenzalmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-88-9 | |
Record name | 2-Chloro-6-fluorobenzalmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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